molecular formula C13H15N3O4S B2960930 4-methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 1049551-29-2

4-methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No.: B2960930
CAS No.: 1049551-29-2
M. Wt: 309.34
InChI Key: DKNKHVWWYZCWMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is an organic compound characterized by its unique molecular structure. The compound features a benzenesulfonamide core with methoxy and pyridazinyl substituents, which contributes to its distinct chemical and physical properties. This compound is of interest in various fields of scientific research due to its potential biological activities and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide typically involves a multi-step process:

  • Starting Material Preparation: : The synthesis begins with the preparation of key starting materials, such as methoxybenzenesulfonamide and 6-oxopyridazine.

  • Condensation Reaction: : The primary synthetic route involves the condensation of 6-oxopyridazine with an ethylamine derivative, which is subsequently reacted with methoxybenzenesulfonyl chloride under controlled conditions.

  • Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but is optimized for larger scales. Key considerations include:

  • Scaling Up Reactions: : Adapting reaction conditions for bulk production while ensuring consistent quality and yield.

  • Automation: : Implementing automated systems for precise control over reaction parameters and purification processes.

  • Cost Efficiency: : Utilizing cost-effective starting materials and reagents to reduce overall production costs.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide undergoes various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to introduce additional functional groups or modify existing ones.

  • Reduction: : Reduction reactions can alter the oxidation state of certain atoms within the molecule.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic ring and sulfonamide group.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

  • Reduction: : Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

  • Substitution: : Utilizing reagents like halogens or sulfonyl chlorides in polar or non-polar solvents, depending on the reaction type.

Major Products Formed

  • Oxidation: : Products may include sulfone derivatives or hydroxylated compounds.

  • Reduction: : Products can range from amine derivatives to reduced sulfonamide structures.

  • Substitution: : Depending on the substituents, various derivatives with modified aromatic or sulfonamide groups can be formed.

Scientific Research Applications

Chemistry

4-methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is used as a precursor in the synthesis of complex organic molecules, serving as a versatile building block in organic synthesis.

Biology

In biological research, this compound is investigated for its potential enzyme inhibition properties, making it a candidate for drug development studies targeting specific enzymes.

Medicine

Pharmaceutical research explores its potential therapeutic applications, including anti-inflammatory, anti-cancer, and antimicrobial activities, owing to its unique molecular interactions with biological targets.

Industry

In industrial applications, the compound is utilized in the development of advanced materials and chemical intermediates for various manufacturing processes.

Mechanism of Action

Molecular Targets and Pathways

The mechanism of action of 4-methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or altering the enzyme's conformation. The compound's effects on cellular pathways depend on its ability to modulate signal transduction, gene expression, or protein-protein interactions.

Comparison with Similar Compounds

Comparison with Other Compounds

  • 4-methoxy-N-(2-(6-oxoquinolin-1(6H)-yl)ethyl)benzenesulfonamide: : Similar structure but with a quinoline ring instead of pyridazine, which may result in different biological activities.

  • 4-methoxy-N-(2-(6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide: : Contains a pyrimidine ring, leading to variations in reactivity and application.

  • 4-methoxy-N-(2-(6-oxoindolin-1(6H)-yl)ethyl)benzenesulfonamide: : Incorporates an indoline moiety, affecting its chemical and pharmacological properties.

Uniqueness

The presence of the pyridazinyl group in 4-methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide contributes to its unique reactivity and potential biological activities, distinguishing it from similar compounds with different heterocyclic cores.

There you have it—a deep dive into the fascinating world of this compound

Properties

IUPAC Name

4-methoxy-N-[2-(6-oxopyridazin-1-yl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4S/c1-20-11-4-6-12(7-5-11)21(18,19)15-9-10-16-13(17)3-2-8-14-16/h2-8,15H,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKNKHVWWYZCWMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.